molecular formula C10H20N2O B13596579 3-(1-Methylpiperidin-4-yl)morpholine

3-(1-Methylpiperidin-4-yl)morpholine

Cat. No.: B13596579
M. Wt: 184.28 g/mol
InChI Key: MHOSMKZKMKYOGU-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-4-yl)morpholine is a heterocyclic organic compound that features both a piperidine and a morpholine ring. The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)morpholine typically involves the reaction of 1-methylpiperidin-4-one with morpholine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Triethylamine as a base in dichloromethane solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.

Scientific Research Applications

3-(1-Methylpiperidin-4-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual ring structure, which combines the properties of both piperidine and morpholine. This duality enhances its versatility in chemical reactions and potential pharmacological applications .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)morpholine

InChI

InChI=1S/C10H20N2O/c1-12-5-2-9(3-6-12)10-8-13-7-4-11-10/h9-11H,2-8H2,1H3

InChI Key

MHOSMKZKMKYOGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2COCCN2

Origin of Product

United States

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